An In-depth Technical Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a fascinating molecule that sits at the intersection of heterocyclic chemistry and medicinal research. As a substituted tetrazole, it belongs to a class of compounds renowned for their bioisosteric relationship with carboxylic acids, a property that has cemented their importance in drug design.[1] This guide aims to provide a comprehensive technical overview of its chemical properties, structure, and plausible synthetic routes, offering valuable insights for professionals engaged in the fields of chemical synthesis and drug discovery. While specific experimental data for this exact molecule remains elusive in publicly available literature, this document synthesizes established principles of tetrazole chemistry to present a robust theoretical and practical framework.
Molecular Structure and Chemical Identity
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is characterized by a central tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This core is substituted at the 5-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂).
Key Identifiers:
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
| CAS Number | 116833-33-1[2][3] |
| Molecular Formula | C₄H₉N₅ |
| Molecular Weight | 127.15 g/mol |
The structure of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can be visualized as follows:
Caption: 2D structure of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine.
The tetrazole ring exhibits tautomerism, with the proton potentially residing on different nitrogen atoms. The 1H- and 2H-tautomers are the most common.[1] The electronic properties of the ring and the nature of the substituent at the 5-position influence the tautomeric equilibrium.
Postulated Physicochemical Properties
| Property | Postulated Value/Characteristic | Rationale |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Tetrazole derivatives often exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to higher melting points. |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | The presence of the polar tetrazole ring and the amine functionality suggests strong intermolecular forces. |
| Solubility | Likely soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. | The polar nature of the tetrazole ring and the dimethylaminomethyl group would favor solubility in polar solvents. |
| pKa | The tetrazole ring proton is expected to have a pKa around 4.5-5.5, similar to a carboxylic acid. The dimethylamino group will have a higher pKa, typical for tertiary amines. | The tetrazole ring is known to be a bioisostere of the carboxylic acid group.[1] |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is crucial for the structural confirmation of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. Below are the expected key features in its spectra:
-
¹H NMR:
-
A singlet for the two methyl groups (-N(CH₃)₂) in the region of 2.2-2.8 ppm.
-
A singlet for the methylene protons (-CH₂-) adjacent to the tetrazole ring and the dimethylamino group, likely in the range of 3.5-4.5 ppm.
-
A broad singlet for the N-H proton of the tetrazole ring, which may be solvent-dependent and could appear downfield (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbons (-N(CH₃)₂) around 35-45 ppm.
-
A signal for the methylene carbon (-CH₂-) in the range of 45-55 ppm.
-
A signal for the carbon atom of the tetrazole ring (C5) appearing downfield, typically in the region of 150-165 ppm.
-
-
FT-IR:
-
A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.
-
C-H stretching vibrations for the methyl and methylene groups around 2800-3000 cm⁻¹.
-
N-N and C=N stretching vibrations within the tetrazole ring, typically observed in the 1400-1600 cm⁻¹ region.
-
C-N stretching vibrations for the dimethylamino group around 1000-1200 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 127.15.
-
Common fragmentation patterns would likely involve the loss of the dimethylaminomethyl side chain or fragmentation of the tetrazole ring.
-
Synthetic Strategies: A Practical Approach
The synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can be approached through several established methods for the formation of 5-substituted-1H-tetrazoles. The most prominent and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.[4]
Primary Synthetic Route: [2+3] Cycloaddition
This is the most direct and widely employed method for constructing the tetrazole ring.
Caption: Synthetic workflow for N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine.
Detailed Experimental Protocol (Proposed):
Objective: To synthesize N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine from 2-(dimethylamino)acetonitrile and sodium azide.
Materials:
-
2-(Dimethylamino)acetonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) as a catalyst
-
Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)acetonitrile (1.0 eq.) in DMF or water.
-
Addition of Reagents: Add sodium azide (1.5-2.0 eq.) and the Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl, 1.0-1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute HCl to pH 2-3 to protonate the product and neutralize any unreacted azide (forms volatile and highly toxic hydrazoic acid, HN₃ - perform in a fume hood).
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Carefully basify the aqueous layer with a cold solution of NaOH to pH 9-10 to deprotonate the product.
-
-
Extraction and Purification:
-
Extract the product from the basic aqueous layer with several portions of ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices:
-
Solvent: DMF is a common polar aprotic solvent for this reaction, effectively dissolving the reactants. Water can also be used as a greener alternative, often in the presence of a zinc catalyst.[4]
-
Catalyst: Lewis acids like ZnCl₂ or protic acids generated in situ from NH₄Cl activate the nitrile group towards nucleophilic attack by the azide ion, accelerating the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the cycloaddition reaction.
-
Acidification and Basification: The pH adjustments during the work-up are crucial for separating the product from impurities and unreacted starting materials based on their acidic/basic properties.
Alternative Synthetic Route: Alkylation of 5-(Aminomethyl)-1H-tetrazole
An alternative approach involves the methylation of 5-(aminomethyl)-1H-tetrazole.
Caption: Alternative synthetic route via N-alkylation.
This method, however, presents challenges in controlling the regioselectivity of methylation on both the exocyclic amine and the tetrazole ring nitrogens, potentially leading to a mixture of products.
Potential Applications in Drug Development
Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The tetrazole ring is often used as a bioisosteric replacement for the carboxylic acid group in drug candidates, which can improve metabolic stability and pharmacokinetic properties.[1]
While the specific biological activity of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is not well-documented, its structural motifs suggest potential interactions with various biological targets. The dimethylamino group is a common feature in many pharmacologically active compounds. Further research is warranted to explore its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent.
Safety and Handling
General Precautions:
-
Toxicity: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine should be handled with care, assuming it may be toxic. Avoid inhalation, ingestion, and skin contact.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5][6]
-
Ventilation: Work in a well-ventilated fume hood to minimize exposure to vapors or dust.[6]
-
Explosion Hazard: Tetrazole compounds can be energetic and may decompose explosively upon heating.[1] Avoid excessive heating and handle with caution.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a molecule with significant potential, stemming from the established importance of the tetrazole scaffold in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, structure, and synthesis, based on established chemical principles. The proposed synthetic protocol via [2+3] cycloaddition offers a viable route for its preparation.
Future research should focus on the experimental validation of the predicted physicochemical and spectral properties. A thorough investigation into its pharmacological profile is crucial to uncover any potential therapeutic applications. Elucidating its mechanism of action and conducting comprehensive toxicological studies will be essential for any future development as a drug candidate.
References
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SAJChem. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
The Discovery of N -((2 H -Tetrazol-5-yl)methyl)-4-(( R )-1-((5 r ,8 R )-8-( tert -butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en- - ResearchGate. ResearchGate. [Link]
-
N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide - ChemBK. ChemBK. [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. National Institutes of Health. [Link]
-
Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. Cole-Parmer. [Link]
-
Tetrazolylglycine - Wikipedia. Wikipedia. [Link]
-
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. National Institutes of Health. [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Semantic Scholar. [Link]
-
N-(5-Amino-1H-tetrazol-1-yl)formamide - PMC. National Institutes of Health. [Link]
-
Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene) bis(1H-tetrazole) and their salts: A family of highly useful new tetrazoles and energetic materials - ResearchGate. ResearchGate. [Link]
Figure 1: Structure of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine with atom numbering for NMR assignment.


